2-(3-Fluoro-4-hydroxybenzoyl)benzoic acid
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Overview
Description
2-(3-Fluoro-4-hydroxybenzoyl)benzoic acid is an organic compound with the molecular formula C14H9FO4 It is a derivative of benzoic acid, characterized by the presence of a fluorine atom and a hydroxyl group on the benzoyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-hydroxybenzoyl)benzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol. This intermediate undergoes hydroxyl chlorination to form 2-chloro-3-nitrotoluene, which is then subjected to fluorination to yield 2-fluoro-3-nitrotoluene. Finally, the methyl group is oxidized to produce 2-fluoro-3-nitrobenzoic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of catalysts and specific reaction conditions to increase yield and purity. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-4-hydroxybenzoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluorine atom or convert the carboxyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Sodium methoxide (NaOCH3), ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-fluoro-4-hydroxybenzaldehyde, while reduction can produce 3-fluoro-4-hydroxybenzyl alcohol.
Scientific Research Applications
2-(3-Fluoro-4-hydroxybenzoyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-hydroxybenzoyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and hydroxyl group play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-hydroxybenzoic acid: Similar structure but lacks the benzoyl group.
4-Fluoro-3-nitrobenzoic acid: Contains a nitro group instead of a hydroxyl group.
2-(4-Hydroxybenzoyl)benzoic acid: Similar structure but lacks the fluorine atom.
Uniqueness
2-(3-Fluoro-4-hydroxybenzoyl)benzoic acid is unique due to the presence of both a fluorine atom and a hydroxyl group on the benzoyl ring. This combination imparts distinct chemical properties, such as increased reactivity and specific binding interactions, making it valuable for various applications.
Properties
CAS No. |
90278-69-6 |
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Molecular Formula |
C14H9FO4 |
Molecular Weight |
260.22 g/mol |
IUPAC Name |
2-(3-fluoro-4-hydroxybenzoyl)benzoic acid |
InChI |
InChI=1S/C14H9FO4/c15-11-7-8(5-6-12(11)16)13(17)9-3-1-2-4-10(9)14(18)19/h1-7,16H,(H,18,19) |
InChI Key |
DVIUXHKLBHYJIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)O)F)C(=O)O |
Origin of Product |
United States |
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